2-Pyrrolidin-1-ylisonicotinamide
Overview
Description
“2-Pyrrolidin-1-ylisonicotinamide” is a compound that features a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . This structure allows for efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors .Scientific Research Applications
Antimalarial Potential
A study by Okaniwa et al. (2021) investigated 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, closely related to 2-Pyrrolidin-1-ylisonicotinamide, as novel antimalarial agents. These compounds demonstrated potent activity against resistant Plasmodium falciparum strains and showed potential as prophylactic agents targeting Plasmodium PRS (Okaniwa et al., 2021).
Chemical Synthesis and Industrial Applications
Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, a group that includes 2-Pyrrolidin-1-ylisonicotinamide, through a [3+2] cycloaddition reaction. These compounds are significant in medicine and industry, used in substances like dyes and agrochemicals (Żmigrodzka et al., 2022).
Nootropic and Neuroprotective Effects
Shorvon (2001) discussed the pyrrolidone family, including compounds like 2-Pyrrolidin-1-ylisonicotinamide, noting their potential nootropic effects and applications in neuroprotection and as antiepileptic agents. This highlights the broad therapeutic potential of pyrrolidinone derivatives in neurology and psychiatry (Shorvon, 2001).
Antimicrobial Activity
Singh et al. (2016) synthesized organotin(IV) complexes with pyrrolidin-1-yl derivatives and evaluated their antimicrobial activities. These complexes showed promise as potential drugs due to their significant antibacterial activities, further expanding the scope of 2-Pyrrolidin-1-ylisonicotinamide's potential applications (Singh et al., 2016).
Obesity and Metabolic Research
Dudek et al. (2016) explored pyrrolidin-2-one derivatives, related to 2-Pyrrolidin-1-ylisonicotinamide, in the context of diet-induced obesity in rats. They found that these compounds could potentially reduce body weight, pointing to their relevance in metabolic research and potential therapeutic applications in obesity (Dudek et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(14)8-3-4-12-9(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDNLIPOHCUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-ylisonicotinamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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